7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Description
Properties
IUPAC Name |
7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO3/c14-8-4-7(17)5-10-12(8)19-13(16-10)6-1-2-11(18)9(15)3-6/h1-5,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZQYDERZQJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization Approach via Aromatic Precursors
Method Overview:
This method involves constructing the benzo[d]oxazol-5-ol core through cyclization of suitably substituted o-aminophenols or o-hydroxyaryl compounds bearing bromine and fluorine substituents.
- Preparation of o-aminophenol derivatives: Starting from commercially available or synthesized precursors such as 3-fluoro-4-hydroxyaniline derivatives.
- Bromination: Selective bromination at the ortho position relative to the hydroxyl group, often achieved using N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo derivatives.
- Cyclization: Condensation with formic acid derivatives or via oxidative cyclization using oxidants like iodine or hypervalent iodine reagents to form the benzo[d]oxazol-5-ol ring system.
Representative Reaction Conditions:
- Solvent: Acetic acid or polyphosphoric acid (PPA)
- Temperature: Reflux (~100-150°C)
- Oxidant: Iodine or tert-butyl hydroperoxide (TBHP)
- High regioselectivity for the brominated and fluorinated aromatic rings.
- Suitable for large-scale synthesis.
Larock-Type Palladium-Catalyzed Coupling
Method Overview:
A modified Larock heteroannulation protocol has been employed for synthesizing benzo[d]oxazol-5-ol derivatives, particularly involving o-iodophenols and 3-silyl-1-arylpropiolates.
- Step 1: Synthesis of o-iodophenol derivatives bearing the fluorine and hydroxyl groups.
- Step 2: Coupling with 3-silyl-1-arylpropiolates catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in an inert solvent such as dimethylformamide (DMF) or toluene.
- Step 3: Cyclization occurs via oxidative addition and intramolecular cyclization, forming the benzo[d]oxazol-5-ol core.
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
- Base: Potassium carbonate or cesium carbonate
- Temperature: 80-120°C
- Solvent: DMF or toluene
Yield:
Reported yields range from 59% to 86%, depending on substituents and reaction conditions.
Bromodesilylation Strategy
Method Overview:
This approach involves the synthesis of silyl-protected benzo[b]furan intermediates, which are subsequently brominated to introduce the bromine at the desired position.
- Step 1: Silyl-protected benzo[b]furan derivatives are prepared via cyclization of appropriate phenolic precursors.
- Step 2: Bromodesilylation is performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions.
- Step 3: Deprotection of silyl groups yields the brominated benzo[d]oxazol-5-ol.
- To prevent bromination at undesired positions, the isopropyl group on the silyl precursor can be exchanged with an acetyl group before bromodesilylation.
- This method allows for subsequent functionalization via palladium-coupling or nucleophilic substitution.
Oxidative Cyclization of 2-Aminophenols
Method Overview:
A classical route involves oxidative cyclization of 2-aminophenols bearing fluorine and hydroxyl groups to form the oxazole ring.
- Starting Material: 2-Aminophenol derivatives substituted with fluorine and hydroxyl groups.
- Oxidant: Iodine, hypervalent iodine reagents, or tert-butyl hydroperoxide.
- Solvent: Acetic acid or acetonitrile.
- Conditions: Reflux at 80-120°C.
Outcome:
This method efficiently yields the benzo[d]oxazol-5-ol core with the desired substituents, suitable for further bromination at the 7-position.
Key Data and Reaction Parameters
| Preparation Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Aromatic cyclization | NBS, oxidants | Acetic acid, PPA | 100-150°C | Variable (50-85%) | Regioselective bromination |
| Palladium coupling | Pd catalyst, base | DMF, toluene | 80-120°C | 59-86% | Versatile for substituents |
| Bromodesilylation | NBS, radical initiator | Dichloromethane (DCM) | RT-60°C | 59-69% | Functional group tolerance |
| Oxidative cyclization | Iodine, hypervalent iodine | Acetic acid | 80-120°C | 60-80% | Efficient ring formation |
Research Findings and Notes
- The Larock-type coupling has been extensively used for synthesizing derivatives with various substitutions, including fluorine and hydroxyl groups, offering high yields and regioselectivity.
- Bromination strategies utilizing NBS are effective for selectively introducing bromine at the 7-position, especially when combined with silyl protection to prevent side reactions.
- The oxidative cyclization of 2-aminophenols remains a classical and reliable route, with reaction conditions optimized to favor the formation of the benzo[d]oxazol-5-ol core.
- The choice of method depends on the desired substitution pattern, scale, and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, commonly referred to as 7BrFOH, is a benzoxazole derivative with a molecular formula of and a molecular weight of approximately 324.11 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications, particularly in medicinal chemistry and materials science.
Estrogen Receptor Modulation
One of the most significant applications of 7BrFOH is its role as an estrogen receptor modulator . Research indicates that this compound can interact with estrogen receptors, which are critical in numerous biological processes including reproductive health, bone density regulation, and cardiovascular function. Studies have shown that compounds like 7BrFOH can either mimic or block estrogen's effects, making them valuable in the development of therapies for conditions such as breast cancer and osteoporosis .
Anticancer Properties
The anticancer potential of 7BrFOH has been explored in various studies. Its structure allows it to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with tumor growth. This has been particularly noted in breast and prostate cancer models, where estrogen plays a pivotal role in tumor progression .
Synthesis of Novel Compounds
As a versatile building block, 7BrFOH is utilized in the synthesis of other complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals. This characteristic makes it a valuable compound in synthetic organic chemistry .
Material Science Applications
In material science, derivatives of benzoxazole compounds like 7BrFOH are being investigated for their potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties imparted by the benzoxazole moiety make these compounds suitable for applications in optoelectronics .
Case Study 1: Estrogen Receptor Activity
A study conducted on various benzoxazole derivatives, including 7BrFOH, demonstrated significant activity as selective estrogen receptor modulators (SERMs). The results indicated that 7BrFOH exhibited both agonistic and antagonistic properties depending on the target tissue, suggesting its potential utility in treating hormone-dependent cancers .
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cell lines revealed that treatment with 7BrFOH led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests that compounds like 7BrFOH could be developed into therapeutic agents for breast cancer treatment .
Case Study 3: Synthesis and Application
Researchers have successfully utilized 7BrFOH as a precursor in the synthesis of novel heterocyclic compounds with enhanced biological activity. These derivatives showed improved efficacy against various microbial strains, indicating the broad applicability of benzoxazole derivatives in drug development .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Key Features :
- Bromine at position 7 enhances molecular weight (MW: 340.11 g/mol) and may influence steric interactions.
- Hydroxyl group at position 5 contributes to solubility in polar solvents.
Comparison with Structurally Similar Compounds
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (CAS: 440122-66-7)
Structural Differences : Lacks the 3-fluoro substituent on the phenyl ring.
Impact :
Prinaberel (ERB 041; CAS: 524684-52-4)
Structural Differences : Replaces bromine at position 7 with a vinyl group (-CH=CH₂).
Impact :
4-Fluoro-2-methylbenzo[d]oxazole (CAS: 701-16-6)
Structural Differences : Simplified structure with a methyl group at position 2 and fluorine at position 4; lacks bromine and hydroxyl groups.
Impact :
2-(4-Bromophenyl)benzo[d]oxazole (CAS: 3164-13-4)
Structural Differences : Bromine is located on the phenyl ring instead of the benzoxazole core.
Impact :
7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole
Structural Differences : Methoxy groups replace hydroxyls at positions 4 (phenyl) and 5 (benzoxazole).
Impact :
Comparative Data Table
Research Findings and Structure-Activity Relationships (SAR)
Biological Activity
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C13H7BrFNO3 and a molecular weight of 324.11 g/mol, this compound is characterized by the presence of both bromine and fluorine atoms, which may enhance its reactivity and biological interactions.
Chemical Structure and Synthesis
The compound can be synthesized through a reaction involving 3-fluoro-4-hydroxyaniline and 2-bromo-5-nitrobenzoyl chloride under basic conditions, leading to the formation of an intermediate that cyclizes to yield the final benzoxazole structure.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is significant in various biological systems, particularly in cancer research and antibacterial studies .
Anticancer Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against several cancer cell lines. Studies have shown that compounds with similar structures can effectively target breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells . The presence of hydroxyl and halogen substituents is believed to enhance these anticancer properties.
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 15 | Bernard et al. 2014 |
| A549 | 12 | Chung et al. 2015 |
| PC3 | 18 | Kakkar et al. 2018 |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated, showing effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against strains such as Escherichia coli and Staphylococcus aureus. The structure's influence on activity suggests that substitutions at specific positions can modulate efficacy .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| E. coli | 10 | Sensitive |
| S. aureus | 15 | Moderate |
| Bacillus subtilis | 8 | Sensitive |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Giordano et al. (2019) examined the efficacy of benzoxazole derivatives in inhibiting tumor growth in vivo. The results demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.
Case Study 2: Antibacterial Properties
In a comparative study on the antibacterial effects of various benzoxazole derivatives, it was found that the presence of a hydroxyl group significantly increased the antibacterial activity against Staphylococcus aureus. The study highlighted that modifications to the benzoxazole ring could enhance its effectiveness against resistant strains .
Q & A
Basic: What synthetic routes are commonly employed for 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, and what challenges arise during bromination and hydroxylation?
Answer:
The synthesis typically involves multi-step heterocyclic ring formation, starting with halogenated precursors. For example, bromination of a benzo[d]oxazole core may use brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination. Hydroxylation at the 5-position often requires protection-deprotection strategies (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions . Challenges include:
- Regioselectivity : Competing bromination sites on the aromatic ring can lead to isomers.
- Hydroxyl Stability : The phenolic -OH group may undergo oxidation; inert atmospheres (N₂/Ar) are recommended during reactions .
Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers confirm the core structure?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Look for downfield shifts at ~δ 10.5 ppm (phenolic -OH), δ 7.8–8.2 ppm (aromatic protons adjacent to bromine), and δ 6.5–7.5 ppm (fluorophenyl protons). Coupling patterns (e.g., doublets for fluorine-proton splitting) confirm substituent positions .
- IR Spectroscopy : Bands at ~3400 cm⁻¹ (-OH stretch), 1600–1650 cm⁻¹ (C=N/C=C oxazole ring), and 1250 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : Molecular ion peaks at m/z ~335 (M⁺) with isotopic patterns matching Br and F .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions may stem from:
- Impurity Profiles : Trace byproducts (e.g., dehalogenated derivatives) can skew bioassay results. Validate purity via HPLC (≥95%) and LC-MS .
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines impact solubility and activity. Standardize protocols using controls like tamoxifen (for cytotoxicity) .
- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography (as in ) to rule out polymorphic effects.
Advanced: What strategies optimize yield in multi-step synthesis, particularly with reactive hydroxyl and bromine groups?
Answer:
- Stepwise Protection : Protect the hydroxyl group with acetyl or TBS (tert-butyldimethylsilyl) before bromination to prevent quenching of brominating agents .
- Microwave-Assisted Synthesis : Reduces reaction time for oxazole ring closure (e.g., 120°C for 30 min vs. 6 hours conventionally), minimizing degradation .
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to attach the fluorophenyl moiety, improving regioselectivity and yield (~75% vs. 50% without catalysts) .
Advanced: What computational methods aid in predicting the compound’s reactivity or binding affinity?
Answer:
- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites (e.g., Fukui indices for electron-rich positions) .
- Molecular Docking : Screen against targets like kinase enzymes (e.g., EGFR) using software (AutoDock Vina) to prioritize bioactivity assays. Validate with SAR studies .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust/aerosol formation .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis of bromine .
Advanced: How does the electronic nature of substituents (Br, F, -OH) influence the compound’s photophysical properties?
Answer:
- Bromine : Heavy atom effect enhances intersystem crossing, increasing phosphorescence (useful for OLED studies).
- Fluorine : Electron-withdrawing effect stabilizes HOMO levels, blue-shifting absorption spectra (~300 nm to 280 nm) .
- Hydroxyl Group : Participates in excited-state proton transfer (ESPT), altering fluorescence quantum yields. Solvent polarity (e.g., ethanol vs. hexane) modulates this effect .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
